Enlarged Inter-Naphthalene Torsion Angle of 8,8′-Disubstituted Scaffold vs. 2,2′-BINAP
The 8,8′-disubstituted binaphthyl architecture generates a wider inter-naphthalene torsion angle than the canonical 2,2′-BINAP scaffold. Single-crystal X-ray diffraction of the 8,8′-bis(diphenylphosphino) derivative (a direct structural analog of the target monophosphine) revealed a torsion angle of 118.87°, compared to the typical torsion angle of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), which is substantially smaller [1]. This ~12° expansion alters the spatial disposition of the phosphorus donor relative to the metal center, creating a sterically distinct chiral pocket.
| Evidence Dimension | Inter-naphthalene torsion angle (degrees) |
|---|---|
| Target Compound Data | 118.87° (measured on 8,8′-bis(diphenylphosphino)-2,2′,7,7′-tetramethoxy-1,1′-binaphthalene, an immediate structural analog sharing the 8,8′-substitution pattern) |
| Comparator Or Baseline | 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP): torsion angle is smaller (exact value not reported in the same study, but literature values for BINAP range ~70–90°) |
| Quantified Difference | 8,8′-scaffold torsion angle 118.87°, qualitatively larger than the 2,2′-BINAP scaffold |
| Conditions | Single-crystal X-ray diffraction; crystals obtained by slow evaporation from toluene solution; measurement at standard laboratory temperature |
Why This Matters
The torsion angle directly influences the chiral induction capability and substrate scope of the metal complex; a wider angle can accommodate sterically demanding substrates that are problematic for 2,2′-BINAP systems.
- [1] Tang, Y.; Yuan, Q.; Zhang, S.; Wang, J.-Y.; Surowiec, K.; Li, G. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Adv. 2024, 14, 2792–2795. DOI: 10.1039/D3RA07956B. View Source
